L-enantiomer

Vue d'ensemble

Description

L-enantiomers are one of the two mirror image forms of a chiral molecule, distinguished by their inability to be superimposed onto each other, similar to how left and right hands are mirror images but not identical. These molecules are crucial in the study of chemical and biological systems because they can exhibit significantly different behaviors in chiral environments, such as biological systems, due to their different spatial arrangements.

Synthesis Analysis

The synthesis of L-enantiomers can be complex and involves multiple steps to ensure enantiomeric purity. For instance, the total synthesis of L-hexoses demonstrates a reiterative two-carbon extension cycle, indicating the complexity and efficiency needed in synthesizing enantiomerically pure compounds (Ko et al., 1983).

Molecular Structure Analysis

L-enantiomers are characterized by their unique molecular structures, which are mirror images of their D-counterparts. The synthesis and characterization of Co(II) and Fe(II) peptide conjugates show the importance of structure in determining enantiomeric disposition and interaction with biological targets like DNA (Parveen et al., 2015).

Chemical Reactions and Properties

The reactions and properties of L-enantiomers differ significantly from their D-counterparts due to their chirality. For example, the D and L forms of HIV-1 protease, synthesized chemically, show reciprocal chiral substrate specificity, highlighting the unique reactivity of enantiomeric forms (Milton et al., 1992).

Physical Properties Analysis

The physical properties of L-enantiomers, such as melting points, boiling points, and solubilities, are identical to their D-counterparts. However, their interaction with polarized light and other chiral substances can differ significantly. Techniques like nano-LC have been employed for the enantiomeric separation and analysis of compounds due to these subtle differences (Rocco et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stereochemical outcomes of reactions, and binding to other chiral molecules, are distinct for L-enantiomers compared to their D-enantiomers. This is demonstrated in studies where enantiomeric DNA-based sensors are used for the high-throughput analysis of small-molecule enantiopurity, showing the importance of chirality in chemical interactions (Feagin et al., 2015).

Applications De Recherche Scientifique

Pharmaceutical Applications : L-enantiomers are crucial in pharmaceutical research due to their specific biological activities. The ability to differentiate between D and L enantiomers is vital, especially for drug development (Damle, Aviv, & Tischler, 2022).

Geochronology : In geochronology, the L-enantiomer of amino acids has been used for dating geological samples. After the death of an organism, the L-enantiomer of amino acids slowly racemizes, forming an equilibrium mixture of D- and L-enantiomers, which can indicate the time elapsed since the organism's death (Schroeder & Bada, 1976).

Analytical Chemistry : Differentiating D and L α-amino acids is significant for several industries. Techniques like parahydrogen-induced hyperpolarization combined with nuclear magnetic resonance allow for the detection, discrimination, and quantification of D- and L-α-amino acids at submicromolar concentrations (Dreisewerd et al., 2023).

Nano-Liquid Chromatography : Nano-LC is a technique used for the enantiomeric separation of compounds including L-enantiomers, which is especially relevant in pharmaceutical and clinical research due to its high efficiency and low reagent consumption (Rocco, Maruška, & Fanali, 2013).

Chiral Catalysts : Synthesizing chiral compounds selectively rather than as mixtures of enantiomers is a significant area of chemical research. L-enantiomers play a key role in this, drawing inspiration from natural catalysts like enzymes (Yoon & Jacobsen, 2003).

Food Analysis : In food chemistry, analyzing enantiomers, particularly the presence of D-amino acids (which should not be present in fruit juices), is crucial as it can indicate adulteration. High-performance separation methods are used for this purpose (Rocco, Aturki, & Fanali, 2013).

Safety And Hazards

The safety and hazards of L-enantiomers can vary depending on the specific molecule. For example, most newly marketed single-enantiomer drugs are infrequently directly compared with their existing racemic precursors, and when compared, they are uncommonly found to provide improved efficacy or safety, despite their greater costs .

Orientations Futures

The field of enantiomeric separation, including the separation of L-enantiomers, is of increasing importance for the scientific community and industry . Future directions may involve the development of more efficient and sustainable separation processes, such as semi-continuous and continuous chiral separation .

Propriétés

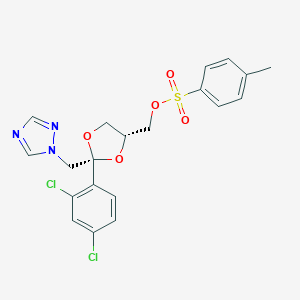

IUPAC Name |

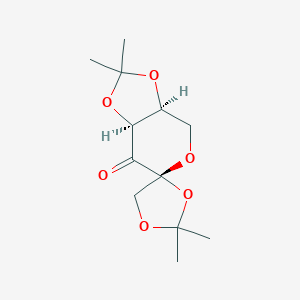

(3'aS,4R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWWFWFVSWOTLP-YVZVNANGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464464 | |

| Record name | L-enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-enantiomer | |

CAS RN |

198965-05-8 | |

| Record name | L-enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 198965-05-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)